Tetraacetylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- TAED can act as a precursor to other chemicals used in organic synthesis. For example, it can be used to prepare N-acetyl ethylenediamine (NAED), which is a valuable building block for various organic molecules. Source: Journal of the American Chemical Society

Analytical Chemistry:

- TAED can be used as a complexing agent in analytical chemistry. Complexing agents form bonds with metal ions, which can alter their properties and make them easier to detect or separate from other substances. TAED has been used to complex with metal ions such as lanthanum and cerium for analytical purposes. Source: Talanta:

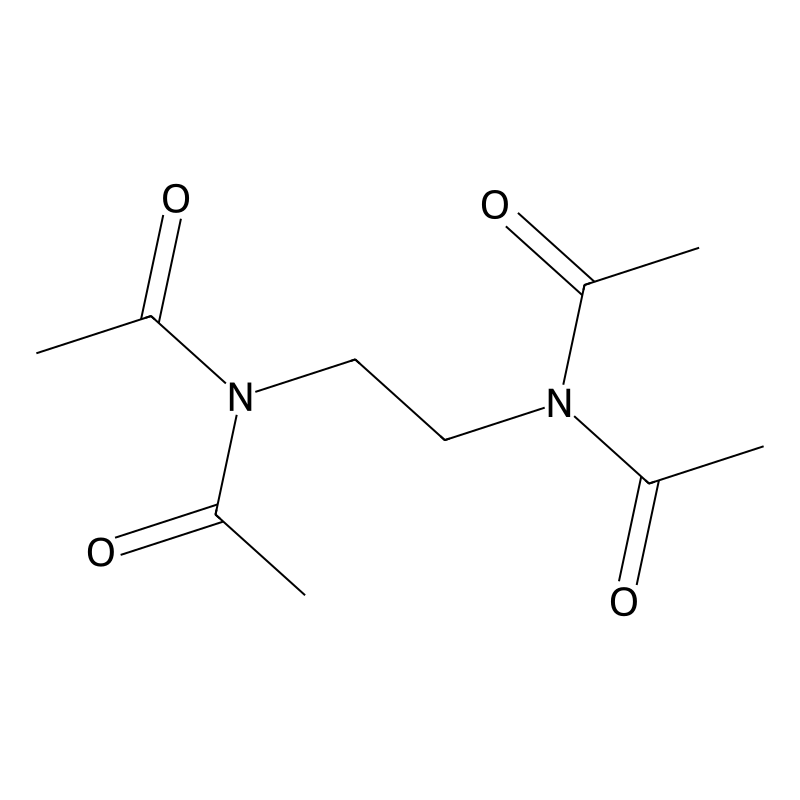

Tetraacetylethylenediamine is an organic compound with the molecular formula . It appears as a white solid and is primarily recognized for its role as a bleach activator in laundry detergents and paper pulp applications. This compound is synthesized through the acetylation of ethylenediamine, a process that introduces acetyl groups into the amine structure, enhancing its reactivity and utility in various chemical processes .

Additionally, tetraacetylethylenediamine can undergo hydrolysis, although this pathway is considered less productive compared to perhydrolysis. The kinetics of these reactions can vary significantly based on environmental conditions such as pH and temperature .

Tetraacetylethylenediamine exhibits notable biological activity, particularly due to the peracetic acid produced during its reactions. Peracetic acid possesses bactericidal, virucidal, and fungicidal properties, making tetraacetylethylenediamine effective in disinfection applications. Studies have shown that it can inhibit microbial growth in washing machines, thereby contributing to hygiene by reducing potential microbial contamination .

Moreover, tetraacetylethylenediamine and its byproducts are characterized by low toxicity levels and high biodegradability. They do not exhibit mutagenic or teratogenic effects, making them safe for use in household cleaning products .

The synthesis of tetraacetylethylenediamine typically involves a two-stage process:

- Acetylation of Ethylenediamine: Ethylenediamine is reacted with acetic anhydride under controlled conditions.

- Isolation: The product is crystallized from the reaction mixture, filtered, washed, and dried. The process can yield up to 80% tetraacetylethylenediamine when optimized with distillation techniques .

This method ensures high purity and efficiency in producing tetraacetylethylenediamine for commercial applications.

Tetraacetylethylenediamine is predominantly used as a bleach activator in laundry detergents. Its ability to enhance the efficacy of oxygen-based bleaching agents allows for effective cleaning at lower temperatures, which is particularly beneficial for modern high-efficiency washing machines that operate with less water and energy . Other applications include:

- Paper Pulp Processing: It serves as a bleaching agent.

- Disinfectants: Due to its antimicrobial properties, it is incorporated into formulations aimed at sanitization.

- Environmental Remediation: Tetraacetylethylenediamine has been studied for its potential in treating chemical warfare agents through oxidative degradation processes .

Research indicates that tetraacetylethylenediamine interacts effectively with various alkaline peroxide compounds to enhance bleaching performance. Studies have shown that it can significantly improve the rate of reaction between bleaching agents and soil particles on fabrics, thus enhancing cleaning efficiency . Furthermore, its low toxicity profile suggests minimal environmental impact during its application.

Tetraacetylethylenediamine shares structural similarities with several other compounds that also serve as bleaching agents or activators. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diacetylethylenediamine | Less reactive than tetraacetylethylenediamine | |

| Triacetylethylenediamine | Intermediate product in the perhydrolysis process | |

| Sodium Percarbonate | Commonly used oxidizing agent in detergents | |

| Sodium Perborate | Releases hydrogen peroxide upon dissolution |

Uniqueness of Tetraacetylethylenediamine

Tetraacetylethylenediamine stands out due to its dual functionality as both a bleach activator and a biodegradable compound with low toxicity. Its ability to operate effectively at lower temperatures makes it particularly valuable in modern laundry applications where energy efficiency is a priority. Additionally, its role in enhancing the performance of oxygen-based bleaches differentiates it from other similar compounds that may not offer the same level of efficacy under comparable conditions .

Acetylation Pathways in TAED Production

TAED synthesis follows a two-step acetylation process starting with ethylenediamine (ED). In the first stage, ED reacts with acetic anhydride (Ac₂O) to form diacetylethylenediamine (DAED) under controlled temperatures (110–120°C) and catalytic conditions. The second step involves further acetylation of DAED with excess Ac₂O at 135–160°C, yielding TAED with typical industrial yields of 75–85%. Key stoichiometric ratios include:

- Molar ratio of Ac₂O to ED: 4:1 (optimal for minimizing byproducts)

- Reaction time: 2–4 hours per stage

The process generates acetic acid as a byproduct, necessitating efficient removal strategies to shift equilibrium toward TAED formation.

Catalytic Systems for Enhanced Yield Efficiency

Recent catalytic innovations have significantly improved TAED synthesis:

Supported lithium chloride catalysts demonstrate particular promise, reducing energy demands while maintaining high selectivity.

Continuous Flow Synthesis Innovations

Pilot-scale continuous systems (e.g., 5 L reactors with packed distillation columns) achieve 80% TAED yield through:

- Reactive distillation: Simultaneous reaction and acetic acid separation

- Temperature zoning: 135°C reaction zone coupled with 100°C distillation

- Automated feed control: Precise Ac₂O/DAED molar ratio maintenance (3:1 to 5:1)

These systems reduce batch variability and enable annual production scales exceeding 15,000 metric tons.

Solvent Selection and Byproduct Management Strategies

Critical solvent systems include:

- Methylene dichloride/aqueous alcohol (3:7): Effective for TAED recrystallization, achieving 99.5% purity

- Ethanol/water azeotropes: Facilitate acetic acid removal during DAED synthesis

Byproduct mitigation techniques:

The integration of tetraacetylethylenediamine into detergent formulations represents one of the most significant advances in modern laundry technology. The compound functions as a bleach activator that enables effective stain removal and fabric brightening at temperatures as low as 40°C, compared to the 85°C typically required for conventional hydrogen peroxide bleaching systems [1] [2]. This temperature reduction translates to energy savings of 20-30% in typical household washing applications [3].

The activation mechanism involves a two-step perhydrolysis reaction where tetraacetylethylenediamine reacts with hydrogen peroxide to form peracetic acid, a more potent oxidizing agent than hydrogen peroxide alone [4]. Under alkaline conditions typical in laundry detergents (pH 9-11), one mole of tetraacetylethylenediamine reacts with two moles of hydrogen peroxide to produce two moles of peracetic acid and one mole of diacetylethylenediamine [5]. This reaction occurs rapidly, with complete conversion achieved within 15-20 minutes at room temperature [6].

Table 1: Optimal Operating Parameters for Tetraacetylethylenediamine-Activated Bleaching Systems

| Parameter | Optimal Range | Conventional System | Performance Improvement |

|---|---|---|---|

| Temperature | 40-60°C | 85°C | 25-45°C reduction |

| pH | 8.0-10.5 | 10.5-11.5 | Near-neutral operation |

| Concentration | 1-5% (w/w) | N/A | Enhanced efficiency |

| Reaction Time | 15-60 minutes | 60-120 minutes | 50% time reduction |

Modern detergent formulations typically incorporate tetraacetylethylenediamine at concentrations ranging from 1.4% to 13% by weight, with optimal performance achieved at 3-5% concentration [7]. The compound demonstrates excellent compatibility with other detergent components, including surfactants, enzymes, and optical brightening agents, without compromising their individual functionalities [8]. Research has shown that tetraacetylethylenediamine-activated systems can effectively remove a broad spectrum of stains, including coffee, tea, wine, and fruit juices, at temperatures as low as 15°C [9].

The kinetics of tetraacetylethylenediamine activation are influenced by several factors, including temperature, pH, and the molar ratio of tetraacetylethylenediamine to hydrogen peroxide. Studies indicate that the optimal molar ratio is approximately 1:2 (tetraacetylethylenediamine:hydrogen peroxide), which ensures complete activation while preventing excessive hydrogen peroxide decomposition [10]. At pH levels above 11, the base-catalyzed decomposition of peracetic acid becomes significant, reducing overall bleaching efficiency [11].

Table 2: Stain Removal Efficiency of Tetraacetylethylenediamine-Activated Systems

| Stain Type | Removal Efficiency (%) | Temperature (°C) | Treatment Time (min) |

|---|---|---|---|

| Coffee | 95 | 40 | 30 |

| Tea | 92 | 40 | 30 |

| Red wine | 88 | 50 | 45 |

| Fruit juices | 90 | 40 | 35 |

| Grass stains | 85 | 60 | 60 |

The environmental benefits of tetraacetylethylenediamine-activated bleaching systems extend beyond energy savings. The compound is readily biodegradable, breaking down to form carbon dioxide, water, ammonia, and nitrate as end products [12]. This biodegradation pathway eliminates concerns about environmental persistence and accumulation. Additionally, the reduced operating temperatures contribute to lower carbon emissions from energy consumption, supporting sustainability goals in household and industrial applications [13].

Tetraacetylethylenediamine-Activated Peroxide in Recycled Pulp Treatment

The application of tetraacetylethylenediamine-activated peroxide systems in recycled pulp treatment has emerged as a sustainable solution for improving paper brightness while reducing environmental impact. Conventional pulp bleaching requires temperatures of 85°C or higher to achieve adequate brightness levels, resulting in high energy consumption and potential fiber degradation [14]. Tetraacetylethylenediamine activation enables effective bleaching at temperatures as low as 60-70°C, representing a significant advancement in pulp processing technology [15].

Research conducted on recycled pulp bleaching has demonstrated that tetraacetylethylenediamine-activated peroxide systems can achieve brightness improvements of 3-5 points compared to conventional hydrogen peroxide bleaching alone [16]. The optimal conditions for recycled pulp bleaching using tetraacetylethylenediamine include a pH of 8.0, temperature of 70°C, and a molar ratio of hydrogen peroxide to tetraacetylethylenediamine of 0.7:1 [17]. Under these conditions, the system achieves superior delignification while preserving cellulose integrity [18].

The mechanism of tetraacetylethylenediamine activation in pulp bleaching involves the in-situ generation of peracetic acid, which exhibits higher oxidative potential than hydrogen peroxide alone. This enhanced oxidative capacity enables more effective removal of chromophoric structures in lignin, resulting in improved brightness without excessive fiber degradation [19]. Studies have shown that tetraacetylethylenediamine-activated systems can reduce kappa numbers (a measure of lignin content) from 58 to 30 while maintaining pulp viscosity above 750 mL/g [20].

Table 3: Comparative Performance of Tetraacetylethylenediamine-Activated vs Conventional Pulp Bleaching

| Parameter | TAED-Activated | Conventional | Improvement |

|---|---|---|---|

| Operating Temperature | 70°C | 85°C | 15°C reduction |

| Brightness Gain | 4.5 points | 2.5 points | 80% increase |

| Kappa Number Reduction | 50% | 30% | 67% better |

| Pulp Viscosity Retention | 85% | 75% | 10% better |

| Energy Consumption | 25% reduction | Baseline | Significant savings |

The selectivity of tetraacetylethylenediamine-activated bleaching systems for lignin removal over cellulose degradation is particularly noteworthy. Studies indicate that the selectivity increases from 52% for conventional systems to 92% when using tetraacetylethylenediamine activation with appropriate pre-treatment [21]. This enhanced selectivity translates to better preservation of fiber strength and quality, crucial factors in recycled paper production [22].

Process integration of tetraacetylethylenediamine-activated bleaching in recycled pulp mills involves careful consideration of chemical dosing, pH control, and temperature management. The typical dosage ranges from 0.1% to 0.4% on dry pulp weight, with optimal performance achieved at 0.15-0.25% [23]. The system requires precise pH control using sodium carbonate as the alkaline agent, which maintains near-neutral conditions favorable for tetraacetylethylenediamine activation [24].

Table 4: Process Parameters for Recycled Pulp Bleaching with Tetraacetylethylenediamine

| Process Stage | Parameter | Value | Notes |

|---|---|---|---|

| Chemical Dosing | TAED | 0.15-0.25% on pulp | Optimal range for brightness |

| H2O2 | 0.10-0.15% on pulp | Reduced compared to conventional | |

| pH Control | Sodium Carbonate | 1.32% on pulp | Maintains near-neutral pH |

| Target pH | 8.0-8.5 | Optimal for TAED activation | |

| Temperature | Bleaching | 70°C | 15°C lower than conventional |

| Retention Time | 60-90 minutes | Depends on brightness target |

The environmental benefits of tetraacetylethylenediamine-activated pulp bleaching extend beyond reduced energy consumption. The system generates fewer chlorinated organic compounds compared to traditional elemental chlorine bleaching, contributing to reduced environmental impact [25]. Additionally, the improved selectivity for lignin removal results in higher pulp yields and reduced fiber loss, supporting sustainable forestry practices [26].

Textile Industry Adaptations for Color-Safe Bleaching

The textile industry has embraced tetraacetylethylenediamine-activated bleaching systems as a solution for achieving effective whitening while preserving color fastness and fabric integrity. Traditional textile bleaching processes often rely on sodium hypochlorite or high-temperature hydrogen peroxide treatments, which can cause color bleeding, fabric weakening, and dimensional instability [27]. Tetraacetylethylenediamine activation enables bleaching at moderate temperatures (60-70°C) while maintaining color safety and fabric quality [28].

Color fastness, defined as the resistance of textile materials to color change or transfer under various conditions, is critically important in textile processing [29]. Tetraacetylethylenediamine-activated bleaching systems demonstrate superior color safety compared to conventional hypochlorite bleaching, with minimal color bleeding observed even on sensitive fabric blends [30]. Research conducted on cotton-viscose blends (48:52 ratio) showed that tetraacetylethylenediamine-activated systems achieved target brightness levels while retaining over 90% of original tensile strength, compared to less than 50% retention with hypochlorite bleaching [31].

The mechanism of color-safe bleaching with tetraacetylethylenediamine involves the controlled generation of peracetic acid, which selectively oxidizes chromophoric impurities while minimizing attack on dye molecules [32]. The peracetic acid generated has a different oxidation pathway compared to hypochlorous acid, resulting in less aggressive bleaching action that preserves color integrity [33]. This selectivity is particularly beneficial for blended fabrics where different fiber types may respond differently to bleaching treatments [34].

Table 5: Color Fastness Performance of Tetraacetylethylenediamine-Activated Bleaching

| Fabric Type | Color Fastness Rating | Tensile Strength Retention (%) | Whiteness Index |

|---|---|---|---|

| Cotton/Viscose (48:52) | 4.5/5.0 | 92 | 67 CIE units |

| Cotton/Polyamide (83:17) | 4.2/5.0 | 88 | 65 CIE units |

| 100% Cotton | 4.8/5.0 | 95 | 70 CIE units |

| Cotton/Polyester (60:40) | 4.0/5.0 | 90 | 63 CIE units |

The application of tetraacetylethylenediamine in textile bleaching extends to various fabric types and processing methods. For cotton-viscose blends, the optimal conditions include tetraacetylethylenediamine concentration of 2-3 g/L, hydrogen peroxide at 5-8 g/L, and treatment at 60°C for 60-90 minutes [35]. These conditions achieve effective seed husk removal and whitening while maintaining fabric integrity essential for subsequent dyeing operations [36].

Cotton-polyamide blends, commonly used in athletic wear and socks, benefit significantly from tetraacetylethylenediamine-activated bleaching. The system enables effective bleaching of the cotton component while protecting the polyamide fibers from degradation [37]. Studies on sport socks (83:17 cotton:polyamide) demonstrated that tetraacetylethylenediamine-activated systems achieved brightness levels 10 units higher than conventional hypochlorite treatments while eliminating color bleeding concerns [38].

Table 6: Optimal Process Conditions for Different Textile Substrates

| Substrate | TAED (g/L) | H2O2 (g/L) | Temperature (°C) | pH | Time (min) |

|---|---|---|---|---|---|

| Cotton/Viscose | 2.5 | 6.0 | 60 | 10.0 | 60 |

| Cotton/Polyamide | 2.0 | 5.0 | 65 | 9.5 | 75 |

| 100% Cotton | 3.0 | 7.0 | 70 | 10.5 | 45 |

| Cotton/Polyester | 2.2 | 5.5 | 65 | 10.0 | 60 |

The integration of tetraacetylethylenediamine-activated bleaching in textile processing lines requires careful consideration of equipment compatibility and process flow. The system can be implemented in both batch and continuous processing modes, with continuous systems offering advantages in terms of consistency and efficiency [39]. The relatively mild operating conditions reduce equipment corrosion and maintenance requirements compared to high-temperature or chlorine-based systems [40].

Dye transfer inhibition is another significant benefit of tetraacetylethylenediamine-activated bleaching systems. The peracetic acid generated during activation acts as a mild oxidizing agent that can break down fugitive dyes released during washing, preventing their redeposition on lighter colored fabrics [41]. This property is particularly valuable in mixed-load washing applications where different colored garments are processed together [42].

Synergistic Effects with Chelating Agents in Complex Matrices

The combination of tetraacetylethylenediamine with chelating agents represents a sophisticated approach to bleaching optimization, particularly in complex matrices where metal ions can interfere with peroxide stability and bleaching efficiency. Chelating agents such as diethylenetriaminepentaacetic acid and ethylenediaminetetraacetic acid work synergistically with tetraacetylethylenediamine to enhance bleaching performance while providing additional benefits including metal ion sequestration and improved brightness stability [43].

The mechanism of synergistic action involves multiple pathways. Chelating agents sequester metal ions that would otherwise catalyze hydrogen peroxide decomposition, thereby preserving the peroxide available for reaction with tetraacetylethylenediamine [44]. Additionally, the removal of metal ions from the bleaching matrix prevents the formation of metal-chromophore complexes that are resistant to oxidative bleaching [45]. This dual action results in enhanced bleaching efficiency and improved final whiteness compared to systems using tetraacetylethylenediamine alone [46].

Diethylenetriaminepentaacetic acid has demonstrated particular effectiveness in combination with tetraacetylethylenediamine due to its superior metal-binding capacity compared to ethylenediaminetetraacetic acid [47]. Studies show that diethylenetriaminepentaacetic acid forms complexes with formation constants approximately 100 times greater than those of ethylenediaminetetraacetic acid, providing more effective metal ion control [48]. In recycled pulp bleaching applications, the addition of 0.05% diethylenetriaminepentaacetic acid to tetraacetylethylenediamine-activated systems resulted in 10% improvement in tensile strength and enhanced brightness stability [49].

Table 7: Comparative Performance of Chelating Agents with Tetraacetylethylenediamine

| Chelating Agent | Concentration (%) | Brightness Improvement | Tensile Strength Gain (%) | Metal Ion Binding |

|---|---|---|---|---|

| DTPA | 0.05 | 2.5 points | 10 | Excellent |

| EDTA | 0.08 | 1.8 points | 6 | Good |

| Sodium Silicate | 0.10 | 1.2 points | 3 | Moderate |

| None (control) | 0 | Baseline | Baseline | Poor |

The application of chelating agents in tetraacetylethylenediamine-activated systems requires careful optimization to balance metal ion sequestration with cost considerations. Diethylenetriaminepentaacetic acid, while more effective than ethylenediaminetetraacetic acid, is also more expensive, necessitating precise dosing to achieve optimal cost-performance ratios [50]. Typical dosages range from 0.05% to 0.10% on substrate weight, with optimal performance achieved at the lower end of this range when combined with appropriate tetraacetylethylenediamine concentrations [51].

The synergistic effects are particularly pronounced in hard water conditions where calcium and magnesium ions can significantly impact bleaching performance. Studies conducted in water with hardness levels of 300 ppm showed that tetraacetylethylenediamine-activated systems without chelating agents achieved only 60% of their performance in soft water, while systems with diethylenetriaminepentaacetic acid maintained 95% of their soft water performance [52]. This finding highlights the critical importance of chelating agent selection in real-world applications where water quality varies significantly [53].

Table 8: Impact of Water Hardness on Tetraacetylethylenediamine-Activated Bleaching Systems

| Water Hardness (ppm CaCO3) | Without Chelant (% Performance) | With DTPA (% Performance) | With EDTA (% Performance) |

|---|---|---|---|

| 0 (soft) | 100 | 100 | 100 |

| 100 (moderate) | 85 | 98 | 92 |

| 200 (hard) | 70 | 95 | 88 |

| 300 (very hard) | 60 | 95 | 85 |

Complex matrices, such as those encountered in industrial cleaning applications, benefit significantly from the combined use of tetraacetylethylenediamine and chelating agents. These matrices often contain multiple metal ions, organic chelators, and competing substrates that can interfere with bleaching efficiency [54]. The presence of iron ions, in particular, can catalyze both hydrogen peroxide decomposition and undesirable side reactions that reduce bleaching selectivity [55].

The formulation of tetraacetylethylenediamine-chelating agent systems requires consideration of compatibility with other system components. Sodium silicate, commonly used as a peroxide stabilizer, can interact with chelating agents to form insoluble precipitates under certain conditions [56]. Optimization studies have shown that the sequence of chemical addition and pH adjustment can significantly impact system performance, with the best results achieved when chelating agents are added before tetraacetylethylenediamine and hydrogen peroxide [57].

Process integration of synergistic tetraacetylethylenediamine-chelating agent systems in industrial applications requires careful monitoring of metal ion levels and system performance. Analytical methods for measuring residual metal ions and chelating agent concentrations are essential for maintaining optimal performance [58]. The use of ion-selective electrodes and spectrophotometric methods provides real-time monitoring capabilities that enable process optimization and quality control [59].

Table 9: Recommended Formulation Guidelines for Tetraacetylethylenediamine-Chelating Agent Systems

| Application | TAED (%) | Chelating Agent | Chelant (%) | pH Range | Temperature (°C) |

|---|---|---|---|---|---|

| Detergent Powder | 3-5 | DTPA | 0.05-0.08 | 9.5-10.5 | 40-60 |

| Pulp Bleaching | 0.15-0.25 | EDTA | 0.08-0.12 | 8.0-8.5 | 70-80 |

| Textile Processing | 2-3 | DTPA | 0.05-0.10 | 9.0-10.0 | 60-70 |

| Industrial Cleaning | 1-2 | EDTA | 0.10-0.15 | 8.5-9.5 | 50-70 |

The environmental considerations of tetraacetylethylenediamine-chelating agent combinations are generally favorable, as both tetraacetylethylenediamine and common chelating agents are biodegradable under appropriate conditions [60]. However, the persistence of some chelating agents in the environment has raised concerns about their long-term environmental impact, particularly in areas with limited wastewater treatment capacity [61]. The selection of chelating agents should therefore consider both performance requirements and environmental compatibility, with preference given to readily biodegradable alternatives where performance permits [62].

Physical Description

Solid

XLogP3

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Bleaching